2-(4-hydroxy-3-methoxyphenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione
CAS No.:
Cat. No.: VC14824614
Molecular Formula: C22H17N3O5
Molecular Weight: 403.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H17N3O5 |
|---|---|
| Molecular Weight | 403.4 g/mol |
| IUPAC Name | 2-(4-hydroxy-3-methoxyphenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione |
| Standard InChI | InChI=1S/C22H17N3O5/c1-25-20-17(21(28)24-22(25)29)15(10-7-8-13(26)14(9-10)30-2)16-18(23-20)11-5-3-4-6-12(11)19(16)27/h3-9,15,23,26H,1-2H3,(H,24,28,29) |
| Standard InChI Key | QEMWMBCBKAGCNR-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=C(C(C3=C(N2)C4=CC=CC=C4C3=O)C5=CC(=C(C=C5)O)OC)C(=O)NC1=O |
Introduction
Structural Characteristics
The compound 2-(4-hydroxy-3-methoxyphenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione features a tetracyclic framework with fused nitrogen-containing rings. Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₁₇N₃O₅ |
| Molecular Weight | 403.4 g/mol |
| IUPAC Name | As per title |
| Canonical SMILES | CN1C2=C(C(C3=C(N2)C4=CC=CC=C4C3=O)C5=CC(=C(C=C5)O)OC)C(=O)NC1=O |
| Functional Groups | Hydroxy, methoxy, trione, triaza |
The tetracyclic core comprises a 5,7,9-triazatetracyclo system, while the 4-hydroxy-3-methoxyphenyl substituent introduces aromaticity and hydrogen-bonding potential .
Synthesis and Reactivity
Synthesis involves multi-step organic reactions, typically starting with condensation of substituted phenyl precursors with nitrogen-containing intermediates. Key steps include:
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Cyclization: Formation of the tetracyclic backbone via intramolecular cycloaddition or ring-closing metathesis.
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Functionalization: Introduction of the 4-hydroxy-3-methoxyphenyl group through Suzuki-Miyaura coupling or electrophilic substitution .
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Methylation: Attachment of the methyl group at the N7 position using methylating agents like methyl iodide.
While exact reaction conditions are proprietary, analogous syntheses for related triazatetracyclic compounds highlight the use of palladium catalysts and high-temperature reflux .
Biological Activity
Research on structurally similar compounds suggests potential bioactivities:
Electrochemical impedance spectroscopy (EIS) data for related chromene derivatives demonstrate dose-dependent inhibition efficiency (up to 92% at 30 mM) .
Physicochemical Properties
The compound’s solubility and stability are influenced by its functional groups:
| Property | Value |
|---|---|
| LogP | ~2.1 (estimated) |
| Hydrogen Bond Donors/Acceptors | 3/8 |
| Polar Surface Area | 83.26 Ų |
The methoxy group enhances lipophilicity, while the hydroxy and trione groups improve aqueous solubility .
Applications
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Pharmaceuticals: Potential as a lead compound for antimicrobial and anticancer agents.
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Materials Science: Conjugated π-system suggests utility in organic semiconductors or ligands for metal-organic frameworks (MOFs) .
Future Perspectives
Further studies should focus on:
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